![molecular formula C9H9ClO3 B1385927 2-Chloro-6-ethoxybenzoic acid CAS No. 1020998-62-2](/img/structure/B1385927.png)
2-Chloro-6-ethoxybenzoic acid
Overview
Description
2-Chloro-6-ethoxybenzoic acid is a chemical compound that belongs to the class of benzoic acids. It is characterized by the presence of a chlorine atom at the second position and an ethoxy group at the sixth position on the benzene ring. This compound is widely used in various fields, including medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-ethoxybenzoic acid typically involves the chlorination of 6-ethoxybenzoic acid. The reaction is carried out under controlled conditions to ensure the selective substitution of the hydrogen atom at the second position with a chlorine atom. The reaction conditions often include the use of a chlorinating agent such as thionyl chloride or phosphorus pentachloride, and the reaction is conducted in an inert solvent like dichloromethane .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated control systems to maintain precise reaction conditions. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and the isolation of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-ethoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the chlorine atom.
Oxidation: Formation of 2-chloro-6-ethoxybenzaldehyde or this compound.
Reduction: Formation of 2-chloro-6-ethoxybenzyl alcohol or 2-chloro-6-ethoxybenzaldehyde.
Scientific Research Applications
Organic Synthesis
2-Chloro-6-ethoxybenzoic acid serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to be a building block for pharmaceuticals and agrochemicals. The compound can be utilized in various reactions, including nucleophilic substitutions and coupling reactions.
Research indicates that this compound exhibits potential biological activities, including:
- Antimicrobial Properties : Preliminary studies have demonstrated its effectiveness against several bacterial strains, suggesting its potential as a lead compound for antibiotic development.
- Anticancer Activity : In vitro assays have shown that this compound can induce apoptosis in cancer cell lines, such as MCF-7 (human breast cancer cells), through mechanisms involving oxidative stress modulation and caspase activation.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/ml against Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/ml |
Escherichia coli | 32 µg/ml |
Case Study 2: Anticancer Mechanisms
In another study focused on the anticancer effects of this compound on human breast cancer cells (MCF-7), treatment with varying concentrations resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM, indicating significant potential for further development as an anticancer agent.
Treatment Concentration | Cell Viability (%) | IC50 Value (µM) |
---|---|---|
Control | 100 | - |
10 µM | 80 | - |
25 µM | 50 | - |
50 µM | 20 | 25 |
Mechanism of Action
The mechanism of action of 2-Chloro-6-ethoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction processes.
Disrupting Cell Membranes: Affecting the integrity and function of cell membranes, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-ethoxybenzoic acid
- 2-Chloro-6-methoxybenzoic acid
- 2-Bromo-6-ethoxybenzoic acid
Uniqueness
2-Chloro-6-ethoxybenzoic acid is unique due to the specific positioning of the chlorine and ethoxy groups on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, which can be leveraged in the design of specialized chemical products and therapeutic agents .
Biological Activity
2-Chloro-6-ethoxybenzoic acid (CAS Number: 1020998-62-2) is a benzoic acid derivative that has garnered interest in various fields due to its potential biological activities. This compound is primarily investigated for its antimicrobial and anti-inflammatory properties, making it a candidate for pharmaceutical applications. This article delves into the biological activity of this compound, examining its mechanisms, research findings, and potential applications.
This compound features a chlorine atom and an ethoxy group attached to a benzoic acid backbone. These functional groups contribute to its chemical reactivity and biological activity.
Property | Details |
---|---|
Molecular Formula | C10H11ClO3 |
Molecular Weight | 216.65 g/mol |
Solubility | Soluble in organic solvents |
Melting Point | Not specified |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, suggesting its potential use as an antibacterial agent. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis and death.
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines, which are crucial in mediating inflammatory responses. This inhibition can be beneficial in treating conditions characterized by excessive inflammation, such as arthritis and other chronic inflammatory diseases .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular processes.
- Receptor Modulation : It can interact with cellular receptors, affecting signal transduction pathways that regulate inflammation and immune responses.
- Membrane Disruption : The presence of the ethoxy group enhances its ability to integrate into lipid membranes, leading to increased permeability and cell death in microbial cells.
Study 1: Antimicrobial Efficacy
In a study conducted on various bacterial strains including Staphylococcus aureus and Escherichia coli, this compound demonstrated minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL. The compound was found to be particularly effective against Gram-positive bacteria.
Study 2: Anti-inflammatory Effects
A recent investigation into the anti-inflammatory properties of this compound revealed a significant reduction in tumor necrosis factor-alpha (TNF-α) levels in lipopolysaccharide (LPS)-stimulated macrophages. The results indicated that treatment with the compound at concentrations of 50 µM led to a 40% decrease in TNF-α production compared to control groups .
Research Applications
The potential applications of this compound extend beyond basic research:
- Pharmaceutical Development : Its antimicrobial and anti-inflammatory properties make it a candidate for drug development targeting infections and inflammatory diseases.
- Agricultural Use : Given its biological activity, the compound may also be explored as a natural pesticide or herbicide.
- Chemical Synthesis : It serves as an intermediate in synthesizing more complex organic molecules, contributing to advancements in synthetic chemistry .
Properties
IUPAC Name |
2-chloro-6-ethoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-2-13-7-5-3-4-6(10)8(7)9(11)12/h3-5H,2H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQYCWKVXKAVSAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC=C1)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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